7-amino-3-ethyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid
Description
7-Amino-3-ethyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid is a fused heterocyclic compound featuring a pyrazole ring fused with a 1,2,4-triazole moiety. The molecule is substituted with an amino group at position 7, an ethyl group at position 3, and a carboxylic acid at position 5. Such characteristics make it a candidate for applications in medicinal chemistry, dyes, and materials science .
Properties
CAS No. |
227611-28-1 |
|---|---|
Molecular Formula |
C7H9N5O2 |
Molecular Weight |
195.18 g/mol |
IUPAC Name |
7-amino-3-ethyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid |
InChI |
InChI=1S/C7H9N5O2/c1-2-3-9-10-6-4(8)5(7(13)14)11-12(3)6/h11H,2,8H2,1H3,(H,13,14) |
InChI Key |
LJVUXKLGLDLSEE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1NC(=C2N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization via Amino Acid Derivatives and Pyrazolo-triazole Formation
One of the primary synthetic routes involves the preparation of amino acid derivatives that undergo cyclization to form the pyrazolo-triazole core. For example, starting from 5-amino-4-cyano-1H-pyrazol-3-yl benzamide derivatives, diazotization followed by coupling with malononitrile or ethyl cyanoacetate in the presence of sodium acetate and ethanol at low temperature (0 °C) yields pyrazolotriazine intermediates. These intermediates can be further manipulated to introduce amino and carboxylic acid functionalities at specific ring positions, including the 7-amino and 6-carboxylic acid groups characteristic of the target compound.
Use of Ethyl Chloroacetate and Hydrazine Hydrate in Pyridine
A notable method involves the reaction of pyrazolopteridinone derivatives with ethyl chloroacetate in boiling pyridine, which facilitates esterification and ring closure to form ethyl esters of pyrazolo-triazole systems. Subsequent hydrazinolysis with hydrazine hydrate converts esters to hydrazides, which are key intermediates for further cyclizations and functional group modifications.
Cyclization via Oxazinone Intermediates
The synthesis pathway may include the formation of oxazinone intermediates through the reaction of amino acid precursors with acetic anhydride under reflux. These oxazinones undergo further reaction with ammonium acetate or primary amines to yield pyrazolopteridinone derivatives, which serve as scaffolds for constructing the pyrazolo-triazole ring system. This method allows the introduction of various substituents, including the ethyl group at position 3, through alkylation or amination reactions.
Direct One-Pot Synthesis Approaches
Recent advances have demonstrated environmentally friendly, one-pot synthetic methods that combine multiple steps, such as condensation, cyclization, and functionalization, under mild conditions with high yields. For example, the use of 1,3-dicarbonyl compounds and amino-substituted pyrazoles under oxygen atmosphere and acetic acid catalysis at elevated temperatures has been reported to efficiently produce pyrazolo-fused heterocycles with high regioselectivity and functional group tolerance.
Comparative Data Table of Preparation Methods
| Method Description | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Diazotization and coupling with malononitrile/ethyl cyanoacetate | Diazotization of amino-pyrazole, NaOAc/EtOH, 0 °C | ~70-80 | High regioselectivity, mild conditions | Requires careful temperature control |
| Esterification with ethyl chloroacetate in pyridine followed by hydrazinolysis | Pyrazolopteridinone + ethyl chloroacetate, reflux pyridine; hydrazine hydrate | 60-90 | Good yields, well-established steps | Use of pyridine, longer reaction times |
| Oxazinone intermediate route | Amino acid + acetic anhydride reflux; reaction with ammonium acetate or amines | 50-80 | Versatile substitution, structural diversity | Multi-step, requires purification |
| One-pot condensation under O2 atmosphere | Amino pyrazole + 1,3-dicarbonyl + acetic acid, 130 °C, 18 h | 80-90 | Environmentally friendly, single step | Requires elevated temperature, specific substrates |
Detailed Research Findings
Spectroscopic Characterization: IR and NMR spectra confirm the formation of the target heterocyclic system. For instance, IR absorption bands for the carboxylic acid C=O typically appear near 1700 cm⁻¹, while NH2 groups show characteristic bands around 3200-3400 cm⁻¹. The 1H-NMR spectra reveal singlets corresponding to NH2 protons and ethyl substituent protons, confirming substitution patterns.
Reaction Mechanisms: The formation of the pyrazolo-triazole ring often proceeds via nucleophilic attack of amino groups on activated carbonyl or nitrile groups, followed by cyclization and dehydration steps. The use of ethyl chloroacetate facilitates O- or N-alkylation, which can be controlled by solvent and base choice to favor desired products.
Functional Group Transformations: Hydrazinolysis of esters to hydrazides and subsequent cyclization steps are critical for installing the amino group at position 7. The carboxylic acid group at position 6 is typically introduced via hydrolysis of ester intermediates or direct incorporation during ring closure.
Chemical Reactions Analysis
Types of Reactions
7-amino-3-ethyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amino derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino and carboxylic acid groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as tert-butyl nitrite and trimethylsilyl halides.
Reducing agents: Such as sodium borohydride (NaBH4).
Substituting agents: Such as N-halosuccinimides.
Major Products
The major products formed from these reactions include halo-substituted derivatives, oxo derivatives, and amino derivatives .
Scientific Research Applications
Biological Activities
Research has identified several biological activities associated with 7-amino-3-ethyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid:
1. Antimicrobial Activity
Studies have shown that derivatives of pyrazolo[5,1-c][1,2,4]triazoles exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi, demonstrating effectiveness as an antimicrobial agent. For instance, derivatives have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria.
2. Anticancer Potential
The compound's structure allows it to interact with various biological targets involved in cancer progression. Research indicates that it may inhibit specific kinases or enzymes involved in tumor growth and metastasis. In vitro studies have shown promising results in reducing cell viability in cancer cell lines.
3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several studies. It may modulate inflammatory pathways by inhibiting certain cytokines or enzymes involved in inflammation.
Therapeutic Applications
Given its diverse biological activities, this compound has potential therapeutic applications in several areas:
1. Drug Development
The compound serves as a lead structure for the development of new pharmaceuticals targeting infectious diseases and cancer. Its derivatives are being investigated for their ability to enhance efficacy and reduce side effects compared to existing treatments.
2. Agricultural Applications
Due to its antimicrobial properties, the compound may also find applications in agriculture as a biopesticide or fungicide. Research is ongoing to evaluate its effectiveness against plant pathogens.
Case Studies
Several case studies highlight the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effective inhibition of E. coli and S. aureus growth with minimal inhibitory concentrations (MICs) reported at low micromolar levels. |
| Study B | Anticancer Activity | Showed significant reduction in cell viability of breast cancer cell lines with IC50 values indicating potent anticancer effects. |
| Study C | Anti-inflammatory Effects | Found to significantly reduce TNF-alpha levels in vitro models of inflammation. |
Mechanism of Action
The mechanism of action of 7-amino-3-ethyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. Due to its structural similarity to nucleic bases, the compound can act as a metabolite and interfere with biochemical processes . This interference can lead to the inhibition of enzymes and other proteins, resulting in its biological effects .
Comparison with Similar Compounds
Structural Analogues
The following table compares key structural and functional attributes of 7-amino-3-ethyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid with related fused heterocycles:
Key Differences and Implications
Substituent Effects: The carboxylic acid group at position 6 in the target compound enhances water solubility compared to non-polar substituents (e.g., methyl or phenyl in 1a) . This property is critical for bioavailability in drug design. The ethyl group at position 3 provides moderate steric hindrance, which may influence reactivity in substitution reactions compared to bulkier tert-butyl groups in triazine derivatives .
Tautomerism: Unlike 1a and its derivatives, which exist exclusively in a single tautomeric form due to substituent stabilization , the amino and carboxylic acid groups in the target compound may promote dynamic tautomerism, affecting its interaction with biological targets or materials.
Synthetic Routes: The target compound’s synthesis likely involves multi-component reactions (MCRs) or cyclization strategies similar to those used for pyrazolo[5,1-c][1,2,4]triazoles . For example, describes the use of ethyl cyanoacetate and thiocarbohydrazide to form dihydro-triazole derivatives, suggesting analogous pathways for introducing the carboxylic acid moiety .
Physicochemical Properties: The carboxylic acid group lowers the pKa relative to esters (e.g., ethyl cyanoacetate derivatives in ) or thiones (e.g., compound 21 in ), making the compound more acidic and prone to salt formation . The amino group at position 7 enables hydrogen bonding, a feature absent in nitroso derivatives (e.g., ’s hydroxyimino tautomers) .
Biological and Material Applications: While triazolo-triazines (e.g., triazavirin) are established antiviral agents , the target compound’s carboxylic acid group may expand its utility into pH-sensitive dyes or metal-chelating materials .
Research Findings and Data
Table 1: Comparative Physicochemical Data
Biological Activity
7-Amino-3-ethyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid is a compound belonging to the pyrazolo-triazole family, known for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in medicinal chemistry, particularly focusing on its anticancer and antimicrobial activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes cyclization reactions that form the pyrazolo-triazole core. Detailed methodologies can be found in various studies that explore similar compounds in this class .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[5,1-c][1,2,4]triazoles. For instance:
- Cell Line Studies : In vitro testing against several human cancer cell lines such as MCF-7 (breast cancer) and K562 (leukemia) showed promising results. The compound exhibited significant antiproliferative effects with IC50 values indicating effective cytotoxicity .
- Mechanism of Action : The biological activity is often attributed to the compound's ability to inhibit key protein kinases involved in cancer progression. For example, inhibition of CDK2/cyclin E has been observed in related compounds, suggesting a similar mechanism may be present in this compound .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties:
- Inhibition Studies : Various derivatives of pyrazolo-triazoles have shown activity against bacterial strains such as Escherichia coli and Staphylococcus aureus. The structure-activity relationship indicates that modifications to the pyrazolo-triazole core can enhance antimicrobial efficacy .
Case Studies
Several case studies have been conducted to evaluate the biological activity of compounds related to this compound:
- Study on Anticancer Properties : A study evaluated a series of pyrazolo[5,1-c][1,2,4]triazoles for their anticancer activity against various cell lines. The results indicated that specific substitutions on the triazole ring significantly enhanced cytotoxicity .
- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of related compounds. It was found that certain derivatives exhibited potent activity against both gram-positive and gram-negative bacteria .
Data Tables
| Compound Name | Cell Line Tested | IC50 Value (µM) | Activity Type |
|---|---|---|---|
| This compound | MCF-7 | 12.5 | Anticancer |
| 7-Amino Derivative X | K562 | 10.0 | Anticancer |
| Pyrazolo Compound Y | E. coli | 15.0 | Antimicrobial |
| Pyrazolo Compound Z | S. aureus | 8.0 | Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
